3-Chlorothiophene-2-thiol
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Overview
Description
3-Chlorothiophene-2-thiol is a heterocyclic compound containing a thiophene ring substituted with a chlorine atom at the third position and a thiol group at the second position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary route to synthesize thiophenethiols, including 3-Chlorothiophene-2-thiol, involves the reaction of halogenothiophenes with hydrogen sulfide (H₂S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at 540°C in a quartz tube to yield 2-thiophenethiol .
Industrial Production Methods: In industrial settings, the synthesis of thiophenethiols can also involve the thermolysis of bis(2-thienyl) sulfides or hydrothiolysis of bis(2-thienyl) disulfides in the presence of elemental sulfur. These methods provide additional sources of thiyl radicals, enhancing the yield of thiophenethiols .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorothiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic, nucleophilic, and radical substitutions are common in thiophene chemistry.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-Chlorothiophene-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 3-Chlorothiophene-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
2-Chlorothiophene: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Bromothiophene-2-thiol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Thiophene-2-thiol: Lacks the chlorine atom, resulting in different chemical properties and reactivity
Properties
Molecular Formula |
C4H3ClS2 |
---|---|
Molecular Weight |
150.7 g/mol |
IUPAC Name |
3-chlorothiophene-2-thiol |
InChI |
InChI=1S/C4H3ClS2/c5-3-1-2-7-4(3)6/h1-2,6H |
InChI Key |
VRKSFLFQCHILPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)S |
Origin of Product |
United States |
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